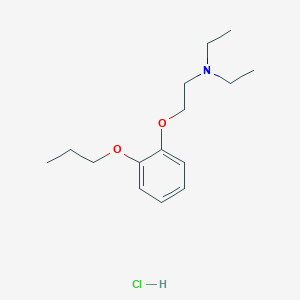![molecular formula C19H17ClFNO3 B4399582 4-[({[5-(4-fluorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid hydrochloride](/img/structure/B4399582.png)
4-[({[5-(4-fluorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid hydrochloride
Übersicht
Beschreibung
4-[({[5-(4-fluorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid hydrochloride, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK. BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promise as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wirkmechanismus
4-[({[5-(4-fluorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid hydrochloride works by inhibiting the activity of BTK, which is a crucial enzyme in the B-cell receptor signaling pathway. BTK is responsible for activating downstream signaling pathways that promote the survival and proliferation of B-cells. By inhibiting BTK activity, this compound can induce apoptosis and inhibit the growth of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit BTK activity, induce apoptosis in CLL and NHL cells, and inhibit the growth of B-cell malignancies. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-[({[5-(4-fluorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid hydrochloride is that it is a small molecule inhibitor that can be easily synthesized and modified. This makes it a promising candidate for drug development. However, one limitation of this compound is that it may not be effective in all patients with B-cell malignancies. Further research is needed to identify biomarkers that can predict response to this compound.
Zukünftige Richtungen
There are several future directions for research on 4-[({[5-(4-fluorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid hydrochloride. One area of research is to identify biomarkers that can predict response to this compound. This will help to identify patients who are most likely to benefit from treatment with this compound. Another area of research is to investigate the use of this compound in combination with other drugs, such as immune checkpoint inhibitors, to enhance its therapeutic efficacy. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.
Wissenschaftliche Forschungsanwendungen
4-[({[5-(4-fluorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid hydrochloride has been extensively studied in preclinical studies and has shown promising results as a potential treatment for B-cell malignancies. In a study published in Cancer Research, this compound was found to inhibit BTK activity and induce apoptosis in CLL cells. In another study published in Blood, this compound was shown to inhibit BTK activity and induce cell death in NHL cells. These studies suggest that this compound may be an effective treatment option for B-cell malignancies.
Eigenschaften
IUPAC Name |
4-[[[5-(4-fluorophenyl)furan-2-yl]methylamino]methyl]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3.ClH/c20-16-7-5-14(6-8-16)18-10-9-17(24-18)12-21-11-13-1-3-15(4-2-13)19(22)23;/h1-10,21H,11-12H2,(H,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEWLDPRTMMPBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=C(O2)C3=CC=C(C=C3)F)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(4-morpholinylmethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4399511.png)
![N-(4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide](/img/structure/B4399529.png)



![4-[4-(3-propoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4399561.png)
![3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4399564.png)
![methyl N-ethyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4399571.png)

![2-[(dicyclohexylamino)carbonyl]phenyl acetate](/img/structure/B4399585.png)
![N-[2-(2,3-dichlorophenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B4399587.png)
![1-{2-[2-(3-isopropoxyphenoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4399601.png)
